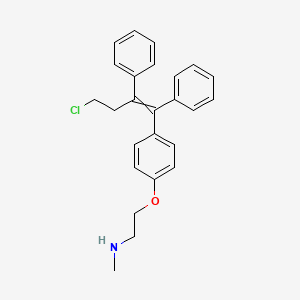

N-Desmethyltoremifene

Description

N-Desmethyltoremifene (NdMTf) is the primary metabolite of toremifene, a triphenylethylene antiestrogen used in the treatment of advanced breast cancer. Toremifene undergoes extensive hepatic metabolism via CYP3A4, primarily through N-demethylation, yielding NdMTf, which retains anti-estrogenic properties but exhibits weaker antitumor activity compared to the parent compound . Pharmacokinetic studies indicate that NdMTf achieves steady-state plasma concentrations within 1–5 weeks of oral toremifene administration and has a prolonged half-life of 6 days, compared to 5 days for toremifene itself . Structurally, NdMTf differs from toremifene by the absence of a methyl group, resulting in a molecular formula of C25H26ClNO and a molecular weight of 391.93 g/mol .

Properties

Molecular Formula |

C25H26ClNO |

|---|---|

Molecular Weight |

391.9 g/mol |

IUPAC Name |

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine |

InChI |

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3 |

InChI Key |

WKJKBQYEFAFHCY-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

N-Desmethyltoremifene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.

Scientific Research Applications

N-Desmethyltoremifene has several scientific research applications, including:

Mechanism of Action

N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, similar to its parent compound, toremifene . It can exhibit both estrogenic and antiestrogenic activities depending on the tissue type and the presence of other hormones . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Metabolic Pathway |

|---|---|---|---|

| Toremifene | C26H28ClNO | 405.96 | N-demethylation, hydroxylation |

| N-Desmethyltoremifene | C25H26ClNO | 391.93 | Derived from toremifene |

| Tamoxifen | C26H29NOCl | 371.87 | N-demethylation, hydroxylation |

| N-Desmethyltamoxifen | C25H27NOCl | 357.94 | Derived from tamoxifen |

| 4-Hydroxytoremifene | C26H28ClNO2 | 421.96 | Hydroxylation of toremifene |

Key Observations :

- NdMTf and N-desmethyltamoxifen (NdMTx) are structurally analogous metabolites, differing by a chlorine substituent in the former .

- The loss of a methyl group in NdMTf reduces its molecular weight by ~14 Da compared to toremifene, altering pharmacokinetic behavior .

Pharmacokinetic Comparisons

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (Days) | Protein Binding (%) | Steady-State Achievement | Primary Excretion Route |

|---|---|---|---|---|

| Toremifene | 5 | >99.5 | 1–3 weeks | Feces (70%), urine (10%) |

| This compound | 6 | >99.5 | 1–5 weeks | Feces, enterohepatic recycling |

| Tamoxifen | 5–7 | >99 | 4–6 weeks | Feces (65%), urine (9%) |

| N-Desmethyltamoxifen | 14 | >99 | 4–6 weeks | Feces |

Key Observations :

- NdMTf has a longer half-life than toremifene (6 vs. 5 days), likely due to reduced clearance and enterohepatic recycling .

- Compared to NdMTx (half-life: 14 days), NdMTf is eliminated more rapidly, suggesting differences in metabolic stability between triphenylethylene derivatives .

Pharmacological Activity

Table 3: Pharmacological Profiles

| Compound | Anti-Estrogenic Activity | In Vitro Antitumor Activity | Clinical Relevance |

|---|---|---|---|

| Toremifene | High | Moderate | First-line therapy for advanced breast cancer |

| This compound | Moderate | Weak | Contributes to sustained anti-estrogenic effects |

| Tamoxifen | High | Moderate | Gold standard for ER+ breast cancer |

| N-Desmethyltamoxifen | Moderate | Moderate | Active metabolite with prolonged activity |

| 4-Hydroxytoremifene | High | Not reported | Potency under investigation |

Key Observations :

- NdMTf exhibits weaker antitumor activity than toremifene, limiting its standalone therapeutic utility .

- In contrast, hydroxylated metabolites like 4-hydroxytamoxifen (OHTx) are more potent than their parent compounds, whereas 4-hydroxytoremifene’s (OHTf) role remains less characterized .

Clinical and Regulatory Considerations

- Impurity Status: NdMTf is classified as a non-pharmacopeial impurity in toremifene formulations, requiring monitoring during quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.